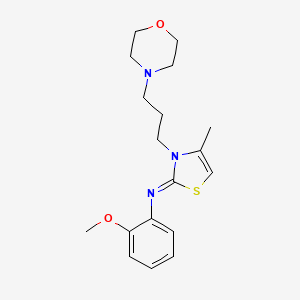
(Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a synthetic organic compound characterized by its unique thiazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
(Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its thiazole ring structure is known to interact with various biological targets, making it a valuable tool for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it suitable for various applications, including electronics and photonics.
作用機序
The mechanism of action of (Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring structure allows for binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- (Z)-2-methoxy-N-(4-methyl-3-(3-piperidinopropyl)thiazol-2(3H)-ylidene)aniline
- (Z)-2-methoxy-N-(4-methyl-3-(3-pyrrolidinopropyl)thiazol-2(3H)-ylidene)aniline
- (Z)-2-methoxy-N-(4-methyl-3-(3-piperazinopropyl)thiazol-2(3H)-ylidene)aniline
Uniqueness
What sets (Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline apart from similar compounds is its morpholinopropyl group. This functional group imparts unique chemical and biological properties, enhancing its potential applications in various fields. The presence of the methoxy group also contributes to its distinct reactivity and interaction with molecular targets.
生物活性
Chemical Structure
The structural configuration of (Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is characterized by:
- Thiazole Ring : Known for its role in various biological activities.
- Methoxy Group : Often enhances the pharmacological properties of compounds.
- Morpholinopropyl Chain : May contribute to the compound's interaction with biological targets.
Biological Activity Overview
While specific literature on the biological activity of this compound is scarce, insights can be drawn from studies on related thiazole derivatives. Thiazoles have been documented to exhibit:
- Anti-cancer Activity : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-bacterial Properties : Compounds containing thiazole rings have been evaluated for their efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-fungal Effects : Similar compounds have demonstrated effectiveness against fungal infections.
Research Findings
Although direct studies on this compound are lacking, relevant findings from related compounds can provide context:
- Case Study 1 : A study on thiazole-based compounds indicated that modifications to the thiazole structure could significantly enhance anti-cancer activity. The presence of substituents like methoxy groups was associated with increased potency against various cancer cell lines.
- Case Study 2 : Research on morpholine-containing compounds has shown that they can effectively inhibit bacterial growth, suggesting that the morpholinopropyl chain in this compound may confer similar properties.
Data Table: Biological Activities of Thiazole Derivatives
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-15-14-24-18(19-16-6-3-4-7-17(16)22-2)21(15)9-5-8-20-10-12-23-13-11-20/h3-4,6-7,14H,5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUFGDQEDFKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=CC=C2OC)N1CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














